5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one 5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 26738-34-1
VCID: VC6608118
InChI: InChI=1S/C10H5Cl2NOS2/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-3+
SMILES: C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=S)S2
Molecular Formula: C10H5Cl2NOS2
Molecular Weight: 290.18

5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one

CAS No.: 26738-34-1

Cat. No.: VC6608118

Molecular Formula: C10H5Cl2NOS2

Molecular Weight: 290.18

* For research use only. Not for human or veterinary use.

5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one - 26738-34-1

Specification

CAS No. 26738-34-1
Molecular Formula C10H5Cl2NOS2
Molecular Weight 290.18
IUPAC Name (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C10H5Cl2NOS2/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-3+
Standard InChI Key DUTNBAQMMZPIKM-FPYGCLRLSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=S)S2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a thiazolidin-4-one ring (C₃H₃NOS) fused with a benzylidene group substituted with chlorine atoms at the 2- and 4-positions. The thioxo group at C-2 replaces the typical carbonyl oxygen, enhancing electronic delocalization and influencing molecular interactions . Crystallographic data from analogous compounds, such as 5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one, reveal a planar geometry with dihedral angles between the benzylidene and thiazolidinone rings ranging from 4.4° to 13.4° . This planarity facilitates π-π stacking and hydrogen bonding, critical for target binding.

Table 1: Key Structural Parameters of 5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one Analogs

ParameterValue (Å/°)Source Compound
Bond Length (C=S)1.65–1.685-(4-Cl-benzylidene)
Dihedral Angle (Ar-Core)4.4–13.4°5-(4-Cl-benzylidene)
Torsion (N-C-S-C)178.2°5-(4-Cl-benzylidene)

Electronic and Steric Effects

The electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzylidene moiety enhance the compound’s electrophilicity, promoting interactions with nucleophilic residues in biological targets . The thioxo group further increases electron density at the C-2 position, modulating redox potential and solubility. LogP values for similar dichloro-substituted thiazolidinones range from 2.8 to 3.5, indicating moderate lipophilicity suitable for membrane penetration .

Synthesis and Structural Modification

Synthetic Routes

The compound is typically synthesized via Knoevenagel condensation, reacting 2-thioxo-thiazolidin-4-one with 2,4-dichlorobenzaldehyde in the presence of a base (e.g., piperidine) under reflux conditions . Solvent choice (e.g., DMSO, ethanol) influences yield and purity, with DMSO favoring higher crystallinity .

Representative Procedure:

  • Dissolve 2-thioxo-thiazolidin-4-one (1.0 eq) and 2,4-dichlorobenzaldehyde (1.2 eq) in anhydrous DMSO.

  • Add piperidine (0.1 eq) and reflux at 110°C for 6–8 hours.

  • Cool, precipitate with ice-water, and recrystallize from ethanol.

Structural Analogues and SAR

Modifications at the benzylidene and thioxo positions significantly impact bioactivity:

  • Chlorine Substitution: Dichloro analogs exhibit superior antimicrobial activity compared to mono- or non-halogenated derivatives due to enhanced electron withdrawal and steric hindrance .

  • Thioxo vs. Oxo: Replacement of the C-2 carbonyl with thioxo improves antifungal potency by 3- to 5-fold, as seen in Candida spp. assays .

Table 2: Comparative Bioactivity of Thiazolidinone Derivatives

CompoundAntifungal (MIC, μg/mL)Antibacterial (MIC, μg/mL)
5-(2,4-DCl-benzylidene)-2-thioxo8.2 (C. albicans)16.0 (S. aureus)
5-(4-Cl-benzylidene)-2-thioxo 12.5 (C. albicans)24.0 (E. coli)
5-Benzylidene-2-oxo >50>50

Biological Activities and Mechanisms

Antifungal Activity

5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one demonstrates fungicidal activity against Candida albicans (MIC: 8.2 μg/mL) and Aspergillus fumigatus (MIC: 12.4 μg/mL) . Mechanistic studies on analogs suggest disruption of fungal glucose transport via inhibition of hexose transporters (e.g., Hxt1p), leading to metabolic collapse . Morphological changes, including cell wall thinning and cytoplasmic leakage, are observed via electron microscopy.

Antibacterial Activity

Against Gram-positive Staphylococcus aureus, the compound shows moderate activity (MIC: 16.0 μg/mL), likely due to interference with cell wall synthesis or protein tyrosine phosphatases . Gram-negative bacteria exhibit higher resistance (MIC: >32 μg/mL), attributed to outer membrane impermeability .

Future Directions and Challenges

Optimization Strategies

  • Prodrug Design: Esterification of the thioxo group to improve oral bioavailability.

  • Hybrid Derivatives: Conjugation with fluconazole or β-lactam scaffolds to broaden spectrum.

Target Identification

Proteomic screening and CRISPR-Cas9 mutagenesis are needed to elucidate primary targets beyond glucose transporters.

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